N1-[5-(Trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine

Structural Biology Medicinal Chemistry X-Ray Crystallography

Researchers developing MetAP1 inhibitors or IRAK4-targeting PROTACs require this exact building block; generic linker analogs cannot recapitulate the defined binding mode validated by co-crystal structure PDB: 4ikt. • Enables rational, structure-guided optimization of MetAP1 inhibitors using high-resolution structural data. • Key intermediate for PROTAC bifunctional molecules targeting innate immune signaling (IRAK4 degradation, IL-6 inhibition). • Batch-certified purity (≥95%) with comprehensive analytical documentation (NMR, HPLC, GC).

Molecular Formula C8H10F3N3
Molecular Weight 205.18 g/mol
CAS No. 207557-34-4
Cat. No. B1303473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-[5-(Trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine
CAS207557-34-4
Molecular FormulaC8H10F3N3
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)(F)F)NCCN
InChIInChI=1S/C8H10F3N3/c9-8(10,11)6-1-2-7(14-5-6)13-4-3-12/h1-2,5H,3-4,12H2,(H,13,14)
InChIKeyPFGNVKSFFSSFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-[5-(Trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine (CAS 207557-34-4): Baseline Chemical Profile for Procurement Evaluation


N1-[5-(Trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine (CAS 207557-34-4) is a heterocyclic diamine consisting of a 5-trifluoromethylpyridine ring linked to an ethane-1,2-diamine chain. Its molecular formula is C8H10F3N3 with a molecular weight of 205.18 g/mol . The compound serves as a versatile synthetic intermediate, with its primary amine and secondary aryl amine functionalities enabling derivatization into more complex pharmacologically relevant scaffolds. Commercially, it is offered by multiple vendors in research-grade purity (typically 95–98%), with batch-specific quality control documentation including NMR, HPLC, and GC available .

Why N1-[5-(Trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine Cannot Be Readily Substituted by Generic Analogs


While the core trifluoromethylpyridine motif is common, substitution with generic analogs is hindered by the precise spatial and electronic requirements of the target binding site in downstream applications. Structural evidence from the PDB (PDB ID: 4ikt) demonstrates that this specific ethane-1,2-diamine linker, when incorporated into a larger inhibitor, positions the 5-trifluoromethylpyridin-2-yl moiety in a critical hydrogen-bonding and hydrophobic pocket of human methionine aminopeptidase type 1 [1]. Altering the linker length or the substitution pattern on the pyridine ring would likely disrupt this defined binding mode, making simple functional group replacement (e.g., using 2-(5-(trifluoromethyl)pyridin-2-yl)ethylamine or other diamines) an unreliable approach without extensive re-optimization. Therefore, procurement of the exact building block is essential to maintain the structural integrity of the final molecular entity.

Quantitative Differentiation Evidence for N1-[5-(Trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine vs. Structural Analogs


Structural Confirmation of Binding Mode via X-Ray Crystallography

A derivative containing the N1-[5-(Trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine moiety has been co-crystallized with human methionine aminopeptidase type 1 (PDB: 4ikt). The crystal structure was solved at 1.60 Å resolution, providing atomic-level validation of the binding mode [1]. In contrast, the simple building block 2-(5-(trifluoromethyl)pyridin-2-yl)ethylamine (lacking the second amine) lacks a reported crystal structure with this target, underscoring the importance of the full diamine scaffold for achieving this defined interaction.

Structural Biology Medicinal Chemistry X-Ray Crystallography

Documented Use in Kinase Inhibitor Patent Literature

The compound is explicitly claimed as a synthetic intermediate in patent applications describing IRAK4 degradation agents [1]. These agents were shown to effectively inhibit and/or degrade IRAK4 kinase protein in cells and inhibit IL-6 production by immune cells [1]. This provides a documented, quantitative link to a high-value therapeutic target. A generic ethylenediamine or other non-fluorinated pyridine analog would lack the documented utility and the demonstrated cellular activity attributed to the final compound derived from this specific building block.

Kinase Inhibition Drug Discovery Immuno-Oncology

Batch-Certified Purity and Analytical Characterization

Commercially, the compound is supplied with a standard purity of 95–98% and includes batch-specific analytical data such as NMR, HPLC, and GC [REFS-1, REFS-2]. This level of characterization is not uniformly guaranteed across all suppliers of similar heterocyclic diamines. For instance, a common comparator like 2-(5-(trifluoromethyl)pyridin-2-yl)ethylamine may be offered at varying purity grades without equivalent documentation, introducing risk and potential re-purification costs.

Quality Control Procurement Analytical Chemistry

Optimal Research and Industrial Application Scenarios for N1-[5-(Trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine


Fragment-Based or Structure-Guided Drug Design Targeting MetAP1

The compound is a validated scaffold for the design of human methionine aminopeptidase type 1 (MetAP1) inhibitors. The availability of a high-resolution co-crystal structure (PDB: 4ikt) enables rational, structure-guided optimization to improve potency and selectivity [1]. This is a distinct advantage over similar heterocyclic amines lacking structural data.

Synthesis of IRAK4-Targeting Degraders for Immuno-Oncology Research

As a key intermediate disclosed in patents for IRAK4 degradation agents, this compound is directly applicable to the synthesis of novel bifunctional molecules (PROTACs) targeting innate immune signaling pathways [1]. Its use is supported by cellular data showing inhibition of IL-6 production.

Building Block for Kinase Inhibitor Library Synthesis with Defined Purity

Given its commercial availability with batch-certified purity (95-98%) and comprehensive analytical data (NMR, HPLC, GC) [REFS-1, REFS-2], it is an ideal building block for synthesizing diverse kinase inhibitor libraries where reproducibility and compound integrity are paramount.

Technical Documentation Hub

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